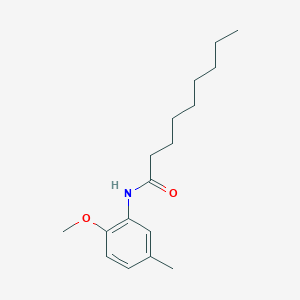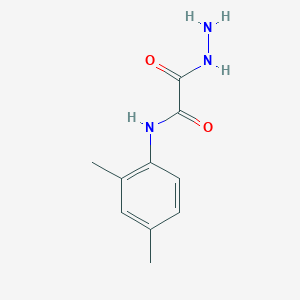![molecular formula C21H11F4N7S B10960845 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)
13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, the introduction of difluoromethyl groups, and the construction of the tetracyclic core. The reaction conditions typically require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique chemical properties.
Al3Zr: An intermetallic compound known for its thermal stability and mechanical strength.
Carbonylnitrile derivatives: Compounds that undergo similar reductive amination reactions.
Uniqueness
13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: is unique due to its complex structure, which includes multiple rings and functional groups
Properties
Molecular Formula |
C21H11F4N7S |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C21H11F4N7S/c22-17(23)12-8-11(10-4-2-1-3-5-10)14-15-16(33-20(14)28-12)19-29-18(30-31(19)9-26-15)13-6-7-27-32(13)21(24)25/h1-9,17,21H |
InChI Key |
XQFJBPBINAQRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C6=CC=NN6C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10960762.png)
![3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10960770.png)


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10960790.png)
![1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10960793.png)
![2-(2,4-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10960806.png)

![4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10960833.png)
![(2Z)-1-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10960839.png)
![4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid](/img/structure/B10960840.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10960841.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960842.png)
![({5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10960846.png)
